molecular formula C7H7N3O2S B13249871 4-Amino-2-cyanobenzene-1-sulfonamide

4-Amino-2-cyanobenzene-1-sulfonamide

Cat. No.: B13249871
M. Wt: 197.22 g/mol
InChI Key: GUFQDCAFPJGDQS-UHFFFAOYSA-N
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Description

4-Amino-2-cyanobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group (–NH₂) at position 4, a cyano group (–CN) at position 2, and a sulfonamide (–SO₂NH₂) group at position 1. Sulfonamides are widely recognized for their roles in medicinal chemistry, including applications as antibiotics, diuretics, and enzyme inhibitors. The presence of the cyano group in this compound introduces strong electron-withdrawing effects, which may enhance its binding affinity to biological targets such as carbonic anhydrases or tyrosine kinases.

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

4-amino-2-cyanobenzenesulfonamide

InChI

InChI=1S/C7H7N3O2S/c8-4-5-3-6(9)1-2-7(5)13(10,11)12/h1-3H,9H2,(H2,10,11,12)

InChI Key

GUFQDCAFPJGDQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C#N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-cyanobenzene-1-sulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound often employs a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-cyanobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-2-cyanobenzene-1-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The most structurally similar compound identified in the provided evidence is 4-Amino-2-chloro-5-hydroxybenzenesulfonamide (). Key differences in substituents are highlighted below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Features
4-Amino-2-cyanobenzene-1-sulfonamide –CN (2), –NH₂ (4), –SO₂NH₂ (1) 196 Linear cyano group; electron-deficient aromatic ring
4-Amino-2-chloro-5-hydroxybenzenesulfonamide –Cl (2), –NH₂ (4), –OH (5), –SO₂NH₂ (1) 221.5 Chloro and hydroxy groups; mixed electronic effects

The cyano group in the target compound is a stronger electron-withdrawing substituent compared to the chloro and hydroxy groups in the analogue. This difference significantly impacts electronic distribution, acidity of the sulfonamide proton, and solubility .

Physicochemical Properties

  • Solubility: The cyano group in 4-Amino-2-cyanobenzene-1-sulfonamide likely reduces water solubility compared to the hydroxy-containing analogue, which may exhibit greater hydrophilicity. Sulfonamides generally have moderate solubility in polar solvents due to their –SO₂NH₂ moiety.
  • Acidity: The electron-withdrawing cyano group increases the acidity of the sulfonamide proton (pKa ~8–10) compared to the chloro-hydroxy analogue, where the –OH group may introduce competing hydrogen-bonding interactions .

Biological Activity

4-Amino-2-cyanobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound exhibits significant potential as a therapeutic agent due to its unique chemical structure, which facilitates interactions with various biological targets.

PropertyValue
Molecular Formula C7H8N2O2S
Molecular Weight 172.22 g/mol
IUPAC Name 4-Amino-2-cyanobenzenesulfonamide
Canonical SMILES NC1=C(C(=CC=C1)C#N)S(=O)(=O)O

4-Amino-2-cyanobenzene-1-sulfonamide acts primarily through inhibition of specific enzymes and receptors. Notably, it has been shown to interact with carbonic anhydrase (CA) isoforms, which play critical roles in various physiological processes including respiration and acid-base balance. Recent studies have indicated that sulfonamide derivatives can inhibit CA IX and XII, which are associated with tumor progression and metastasis .

Antimicrobial Activity

This compound exhibits notable antibacterial properties. It has been investigated for its efficacy against a range of bacterial infections. The mechanism involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. In vitro studies have demonstrated that 4-amino-2-cyanobenzene-1-sulfonamide can effectively reduce the viability of various pathogenic bacteria, making it a candidate for further development as an antibacterial agent.

Anticancer Potential

The anticancer properties of 4-amino-2-cyanobenzene-1-sulfonamide have been explored in several studies. It has shown promise in inhibiting the growth of cancer cell lines, particularly those expressing high levels of CA IX. For instance, compounds derived from this sulfonamide have been reported to reduce cell viability in human osteosarcoma cell lines under hypoxic conditions, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies

  • Inhibition of Carbonic Anhydrase : A study demonstrated that modifications of sulfonamide derivatives led to improved selectivity and potency against CA IX and XII. The most active compounds showed IC50 values ranging from 51.6 to 99.6 nM against CA IX, highlighting the potential for developing targeted cancer therapies based on this scaffold .
  • Antibacterial Efficacy : Research evaluating the antibacterial activity of sulfonamides found that 4-amino-2-cyanobenzene-1-sulfonamide exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains.

Pharmacokinetics

The pharmacokinetic profile of 4-amino-2-cyanobenzene-1-sulfonamide indicates favorable absorption and distribution characteristics. Theoretical models predict optimal permeability across biological membranes with limited plasma protein binding (approximately 72.9%), which may enhance its bioavailability .

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